molecular formula C10H8N2O3 B3218740 methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate CAS No. 1190312-00-5

methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Cat. No.: B3218740
CAS No.: 1190312-00-5
M. Wt: 204.18 g/mol
InChI Key: GMDYFQFUCHAYQW-UHFFFAOYSA-N
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Description

Methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the pyrrolo[2,3-b]pyridine core through cyclization reactions. For instance, starting from appropriate pyridine and pyrrole derivatives, the compound can be synthesized via condensation reactions followed by formylation and esterification steps .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and controlled reaction conditions to facilitate the efficient production of the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents such as dimethylformamide .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrolo[2,3-b]pyridine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its formyl and ester groups provide versatile sites for further chemical modifications, making it a valuable compound in synthetic chemistry and drug development .

Properties

IUPAC Name

methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)7-4-12-9-8(7)6(5-13)2-3-11-9/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDYFQFUCHAYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=NC=CC(=C12)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801205942
Record name Methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801205942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190312-00-5
Record name Methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190312-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801205942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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